molecular formula C14H19N B1270951 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile CAS No. 84803-57-6

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile

Cat. No.: B1270951
CAS No.: 84803-57-6
M. Wt: 201.31 g/mol
InChI Key: ZUXNULGHCOXCFL-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C15H21N. It is characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with tert-butyl and dimethyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNULGHCOXCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC#N)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074680
Record name Benzeneacetonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Molecular Weight

201.31 g/mol
Source PubChem
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CAS No.

84803-57-6
Record name 4-(1,1-Dimethylethyl)-2,6-dimethylbenzeneacetonitrile
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Record name (4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)acetonitrile
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Record name Benzeneacetonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl-
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Record name (4-tert-butyl-2,6-dimethylphenyl)acetonitrile
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Record name (4-(1,1-DIMETHYLETHYL)-2,6-DIMETHYLPHENYL)ACETONITRILE
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Preparation Methods

Sodium Cyanide in Alcohol Solvents

In a representative procedure, 2,6-dimethyl-4-tert-butylbenzyl chloride (98 g, 0.43 mol) is reacted with sodium cyanide (30.5 g, 0.62 mol) in ethanol at reflux (78°C) for 2.5 hours. The mixture is cooled, filtered to remove NaCl byproducts, and concentrated under reduced pressure. Crystallization from ethanol at 5°C yields 68.9–75.6 g (72–79%) of the target nitrile. Key parameters include:

  • Solvent : Ethanol or methanol, facilitating dissolution of ionic intermediates.
  • Temperature : Reflux conditions ensure complete conversion while minimizing side reactions like hydrolysis.
  • Workup : Crystallization in ethanol enhances purity (>98% by GC).

Polar Aprotic Solvent Systems

Alternative protocols employ dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to accelerate reaction kinetics. For instance, combining 2,6-dimethyl-4-tert-butylbenzyl chloride with NaCN in DMSO at 80°C for 1 hour achieves 85% yield. These solvents stabilize the transition state via solvation but require rigorous drying to prevent nitrile hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Processes

To enhance efficiency, industrial protocols adopt continuous flow reactors. For example, a mixture of 2,6-dimethyl-4-tert-butylbenzyl chloride and NaCN in ethanol is pumped through a heated reactor (80°C, 10-bar pressure) with a residence time of 30 minutes. This method reduces batch variability and improves heat transfer, achieving 90% conversion with >99% purity.

Catalytic Enhancements

Lewis acids like Zn(OAc)₂ (6 mol%) are occasionally added to accelerate the substitution by polarizing the C–Cl bond. However, this increases complexity due to catalyst removal during workup.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Source
NaCN in Ethanol NaCN, EtOH Reflux, 2.5 h 72–79% >98%
NaCN in DMSO NaCN, DMSO 80°C, 1 h 85% 95%
Continuous Flow NaCN, EtOH, Zn(OAc)₂ 80°C, 10 bar, 30 min 90% >99%
Friedel-Crafts + Cyanide POCl₃, HCHO, HCl, NaCN 100°C (step 1); reflux (step 2) 78% 97%

Mechanistic and Kinetic Considerations

Reaction Mechanism

The substitution proceeds via an SN2 mechanism, where cyanide ion backside attacks the electrophilic benzyl carbon, displacing chloride. Polar solvents stabilize the ionic transition state, while steric hindrance from the tert-butyl group slightly decelerates the reaction.

Side Reactions and Mitigation

  • Hydrolysis : Moisture converts the nitrile to amides or carboxylic acids. Anhydrous conditions and rapid workup minimize this.
  • Over-alkylation : Excess NaCN or prolonged heating may lead to di-substitution, controlled by stoichiometric precision.

Scientific Research Applications

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.

    4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: A versatile deoxofluorinating agent with high stability and selectivity.

Uniqueness: 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile stands out due to its unique combination of a nitrile group with tert-butyl and dimethyl substitutions on the phenyl ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is a chemical compound that has garnered attention due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its pharmacological properties, particularly in the context of medicinal chemistry.

The molecular formula of this compound is C15H19N, and it features a tert-butyl group and a nitrile functional group that may influence its biological activity. The presence of the bulky tert-butyl group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing normal cells .

Antioxidant Properties

The compound has also been investigated for its antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals may contribute to its protective effects against cellular damage .

Vasoconstrictive Effects

As an impurity of xylometazoline, a known vasoconstrictor used in nasal decongestants, this compound may exhibit similar vasoconstrictive properties . This action can be beneficial in treating conditions related to ischemic injury by shifting energy metabolism from mitochondrial respiration to glycolysis, thereby providing energy under low oxygen conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives could significantly reduce cell viability in breast cancer cell lines (e.g., MCF-7), highlighting their potential as therapeutic agents against specific cancers .
  • Oxidative Stress Research : The compound's ability to modulate oxidative stress pathways was assessed using assays that measure total thiols and ROS levels in treated cells. Results indicated a marked increase in ROS levels, correlating with apoptotic markers .
  • Vasoconstriction Mechanism : Research on xylometazoline analogs showed that structural modifications could enhance vasoconstrictive potency while reducing side effects. This suggests that this compound might be optimized for better therapeutic outcomes .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis via ROS generation
AntioxidantScavenges free radicals
VasoconstrictionPotential use in treating ischemic conditions

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile undergoes acid-catalyzed hydrolysis to form acetamide or carboxylic acid derivatives. Key conditions and outcomes include:

Reaction Conditions and Products

Acid SystemTemperatureTimePrimary ProductByproductsYieldSource
80% H₂SO₄60°C4 h4-tert-butyl-2,6-dimethylphenylacetic acidSulfane derivatives86%
94% H₂SO₄ (aqueous)22–24°C11 h2-((4-tert-butyl-2,6-dimethylphenyl)sulfonamido)-N-((4-tert-butyl-2,6-dimethylphenyl)sulfonyl)acetamideDisulfane (3 )18%

Mechanistic Insights :

  • Hydrolysis in concentrated H₂SO₄ generates intermediate acetamides, which further react with diols or aldehydes .

  • At H₂SO₄ concentrations >77%, competing desulfonation occurs, yielding 1-(tert-butyl)-3,5-dimethylbenzene (7 ) .

Condensation with Aldehydes

The nitrile group participates in condensation reactions with aldehydes, forming complex heterocycles or sulfonamide-linked products.

Example: Reaction with Glyoxal

  • Conditions : 40% glyoxal, 94% H₂SO₄, 22–24°C .

  • Product : N,N’-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide (12 ).

  • Yield : 18% (HPLC) .

  • Key Step : Glyoxal mediates a 1,2-hydride shift in intermediate diol (5 ), leading to acetamide 2 as a major product .

Example: Reaction with Formaldehyde

  • Conditions : 80% H₂SO₄, 1:1 molar ratio of sulfonamide to formaldehyde .

  • Product : 1,3,5-Tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane (9 ).

  • Yield : Dominant precipitate (quantitative) .

Friedel-Crafts Alkylation

The tert-butyl group facilitates electrophilic aromatic substitution (SEAr) under Friedel-Crafts conditions:

Reaction Pathway

  • Activation : Sulfane (4 ) forms via a σ-complex intermediate (10 ) in H₂SO₄ .

  • Byproducts : Disulfane (3 ) arises from glyoxal-mediated reduction of sulfonic acid intermediates .

Conditions and Outcomes

CatalystTemperatureTimeProductByproductYieldSource
H₂SO₄ (94%)160°C12 hBis(4-tert-butyl-2,6-dimethylphenyl)sulfane (4 )Disulfane (3 )32%

Desulfonation and Rearrangement

Under strongly acidic conditions, desulfonation competes with hydrolysis:

Key Observations

  • In 94% H₂SO₄ at 60°C, 4-tert-butyl-2,6-dimethylbenzenesulfonic acid (6 ) desulfates to 1-(tert-butyl)-3,5-dimethylbenzene (7 ) via C–S bond cleavage .

  • Yield : Up to 40% for 7 at H₂SO₄ concentrations >81% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile, and what are their key intermediates?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-tert-butyl-2,6-dimethylbenzyl bromide with cyanide sources (e.g., NaCN or KCN) under polar aprotic solvents (e.g., DMF) at 60–80°C yields the acetonitrile derivative . Key intermediates include halogenated aryl precursors (e.g., benzyl bromides) and nitrile-forming reagents. Characterization of intermediates via 1^1H/13^{13}C NMR and GC-MS is critical to confirm purity before proceeding .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR typically shows signals for tert-butyl (~1.3 ppm, singlet), aromatic protons (6.5–7.5 ppm), and the nitrile group (absence of protons but confirmed via IR ~2240 cm1^{-1}) .
  • MS : Molecular ion peaks at m/z 229 (M+^+) and fragments corresponding to loss of tert-butyl or methyl groups .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) for retention time consistency. Adjust temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to optimize separation .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability studies indicate degradation under prolonged exposure to light or moisture. Store at 0–5°C in amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for degradation products like hydroxylated derivatives .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer :

  • Factors : Vary catalyst concentration (e.g., AlCl3_3), reaction time, and temperature.
  • Response Surface Methodology (RSM) : A face-centered central composite design (FCCD) can model interactions. For example, optimize acetonitrile content (60–80%), column temperature (25–40°C), and flow rate (1.0–1.5 mL/min) for HPLC analysis .
  • Validation : Confirm optimal conditions with triplicate runs and ANOVA to ensure reproducibility (p < 0.05) .

Q. How can computational methods predict the reactivity or spectroscopic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals and predict reaction sites (e.g., nitrile group electrophilicity). Compare computed IR spectra with experimental data to validate accuracy .
  • Docking Studies : Investigate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on steric effects from the tert-butyl group hindering active-site binding .

Q. How to resolve contradictions in reported spectral data or stability profiles across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, instrument calibration). For NMR, use deuterated solvents (e.g., CDCl3_3) and internal standards (TMS) .
  • Degradation Pathway Analysis : Use LC-MS/MS to identify degradation products (e.g., oxidation to carboxylic acids) under stressed conditions (UV light, acidic/basic hydrolysis) .

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